3',6'-Dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)thioxanthene)-3-one
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Overview
Description
3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one is a complex organic compound known for its unique structural properties It features a spiro linkage between an isobenzofuran and a thioxanthene moiety, with hydroxyl groups at the 3’ and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one typically involves the reaction of N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine with 5(6)-fluorescein-isothiocyanate . The reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. The isobenzofuran fused-ring system is close to planar and oriented almost perpendicular to the central ring of the xanthene system .
Industrial Production Methods
the general approach involves the use of commercially available isomeric mixtures of fluorescein-isothiocyanate as starting materials .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the spiro linkage, which provide reactive sites for chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted isobenzofuran or thioxanthene derivatives.
Scientific Research Applications
3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one has several scientific research applications:
Chemistry: Used as a probe in fluorescence polarization-based competition binding assays.
Medicine: Investigated for potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the spiro linkage and the presence of hydroxyl groups, which influence its electronic structure and reactivity . The exact molecular targets and pathways are still under investigation, but its ability to act as a fluorescent probe makes it valuable in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar applications in fluorescence microscopy and cellular imaging.
Fluorescein: A widely used fluorescent dye with applications in various scientific fields.
Rhodamine: A fluorescent dye with structural similarities and applications in fluorescence-based assays.
Uniqueness
3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable as a fluorescent probe in scientific research, offering advantages over other similar compounds in terms of stability and reactivity .
Properties
CAS No. |
94109-78-1 |
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Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-thioxanthene]-1-one |
InChI |
InChI=1S/C20H12O4S/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)24-20/h1-10,21-22H |
InChI Key |
PTTMNOGNUQNMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)SC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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